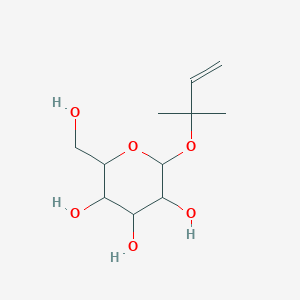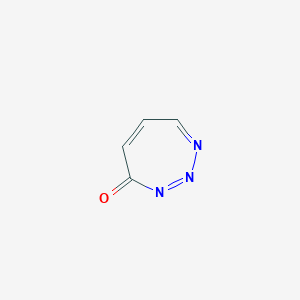![molecular formula C18H23N5O9 B1260465 methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B1260465.png)
methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-4497 is a N-glycosyl compound.
Scientific Research Applications
Chemical Synthesis and Derivatives Formation : Research indicates progress in the chemical synthesis of related complex molecules. For instance, Valiullina et al. (2019) studied the synthesis of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate and explored its intramolecular carbocyclization, leading to the formation of various cycles and stereochemical configurations (Valiullina et al., 2019).
Radiolabeling and Drug Development : Yu et al. (2003) focused on the radiolabeling and biodistribution of a compound similar in structure, highlighting its potential as a neuroprotective drug. They used positron emission tomography (PET) studies to track its accumulation in brain regions (Yu et al., 2003).
Enantiopure Derivatives for Therapeutic Applications : The work by Gyarmati et al. (2004) on the chemoenzymatic preparation of enantiopure derivatives from related molecules suggests potential therapeutic applications. Their study involved the transformation of beta-lactam to beta-amino ester and further processing to achieve high enantiomeric excess (Gyarmati et al., 2004).
Synthesis of Homoconduritols and Homoaminoconduritols : Kaya et al. (2016) explored the synthesis of molecules including (1R*,2R*,4R*,5S*,7S*,8S*)-Methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate, providing insight into the chemical pathways and product formations that are relevant to the structure of interest (Kaya et al., 2016).
Crystal and Molecular Structures Analysis : The study by Richter et al. (2023) involved analyzing the crystal and molecular structures of a compound similar in complexity to the one of interest. Such studies are crucial for understanding the physical and chemical properties of these molecules (Richter et al., 2023).
properties
Molecular Formula |
C18H23N5O9 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl (1S,3S,4R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C18H23N5O9/c1-28-12-10-6(30-16(12)23-5-22-8-14(19)20-4-21-15(8)23)3-7-18(27,32-10)13(25)9(24)11(31-7)17(26)29-2/h4-7,9-13,16,24-25,27H,3H2,1-2H3,(H2,19,20,21)/t6-,7-,9-,10+,11+,12-,13+,16?,18-/m1/s1 |
InChI Key |
GZBSICLBZYSADI-PQTPMANUSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
SMILES |
COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Canonical SMILES |
COC1C2C(CC3C(O2)(C(C(C(O3)C(=O)OC)O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)
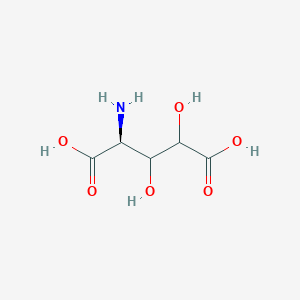
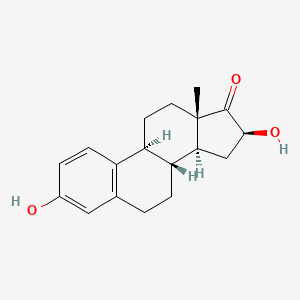
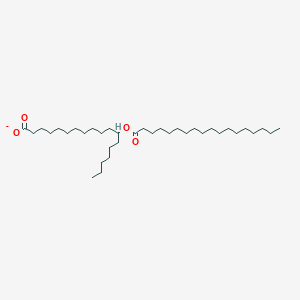
![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)

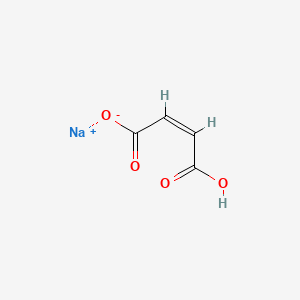
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-6-[(2S)-5,5-dimethyloxolan-2-yl]-5,10-dihydroxy-2,6,13,17,17-pentamethyl-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B1260396.png)


![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate;hydrochloride](/img/structure/B1260400.png)
